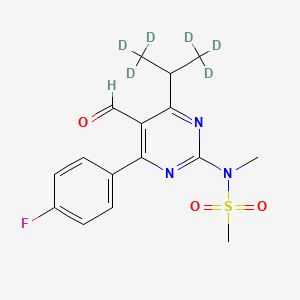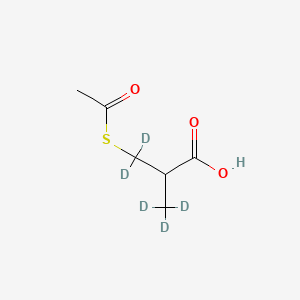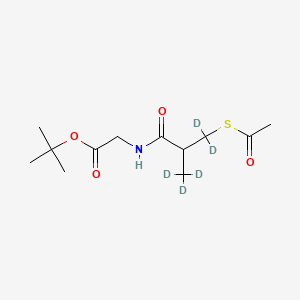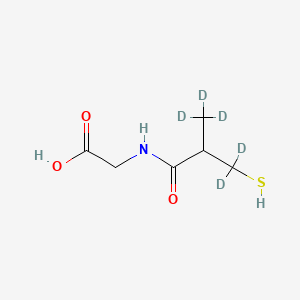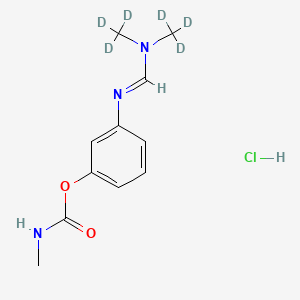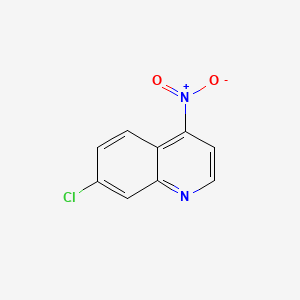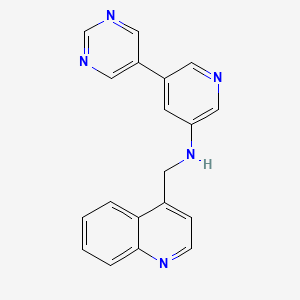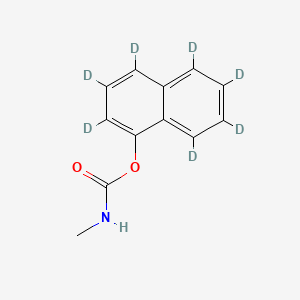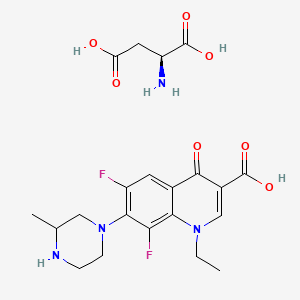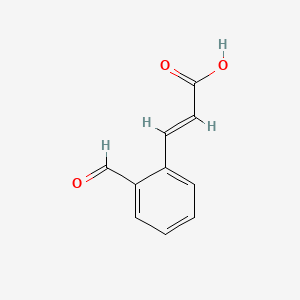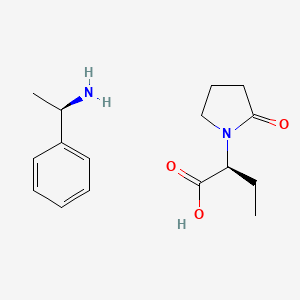
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is a chiral compound that combines the structural features of phenylethanamine and oxopyrrolidinyl butanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate typically involves the coupling of ®-1-Phenylethanamine with (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. This can be achieved through esterification reactions using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The phenylethanamine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or phenylacetaldehyde.
Reduction: Formation of hydroxypyrrolidinyl butanoate derivatives.
Substitution: Formation of various substituted phenylethanamine or pyrrolidinyl butanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
It can be used in the synthesis of drugs that target specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of ®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The phenylethanamine moiety can interact with adrenergic receptors, while the oxopyrrolidinyl group can modulate the activity of enzymes involved in metabolic pathways . These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethanamine derivatives: Compounds such as amphetamine and methamphetamine share the phenylethanamine core structure but differ in their functional groups and biological activities.
Pyrrolidinyl butanoate derivatives: Compounds like piracetam and levetiracetam share the pyrrolidinyl butanoate structure but have different substituents and pharmacological profiles.
Uniqueness
®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is unique due to its combination of phenylethanamine and oxopyrrolidinyl butanoate moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral resolution studies .
Eigenschaften
IUPAC Name |
(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXLRFDTRFXJV-CYVRTLFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1CCCC1=O.C[C@H](C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657633 |
Source


|
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102916-46-1 |
Source


|
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
